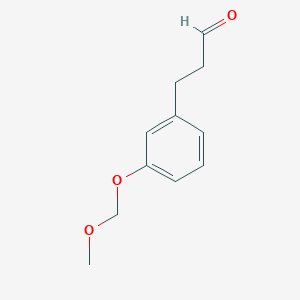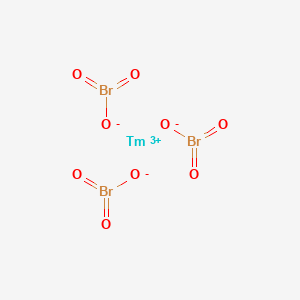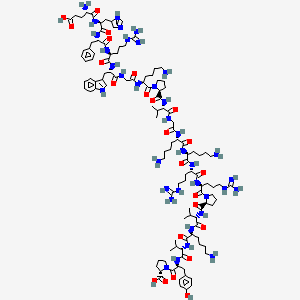
Acth (5-24)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acth (5-24) is a synthetic peptide that corresponds to a fragment of the adrenocorticotropic hormone (ACTH). This peptide is involved in the regulation of the adrenal cortex and plays a crucial role in the stress response by stimulating the production of cortisol. It is used in various scientific research applications, particularly in studies related to endocrinology and stress physiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acth (5-24) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Acth (5-24) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Acth (5-24) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives with protecting groups.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted analogs of Acth (5-24), each with distinct biochemical properties.
Scientific Research Applications
Acth (5-24) is widely used in scientific research, including:
Endocrinology: Studying the regulation of cortisol production and adrenal function.
Neuroscience: Investigating the role of ACTH fragments in stress response and behavior.
Pharmacology: Developing and testing new drugs that target the adrenal cortex.
Biotechnology: Producing synthetic peptides for therapeutic and diagnostic purposes.
Mechanism of Action
Acth (5-24) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the production and release of cortisol. The peptide’s activity is mediated through specific molecular interactions with MC2R and downstream signaling molecules.
Comparison with Similar Compounds
Similar Compounds
Corticotropin-Releasing Hormone (CRH): A peptide hormone involved in the stress response.
Adrenocorticotropic Hormone (ACTH): The full-length hormone from which Acth (5-24) is derived.
α-Melanocyte-Stimulating Hormone (α-MSH): Another peptide that binds to melanocortin receptors.
Uniqueness
Acth (5-24) is unique in its ability to selectively stimulate cortisol production without the full spectrum of effects associated with the entire ACTH molecule. This specificity makes it a valuable tool in research focused on adrenal function and stress physiology.
Properties
CAS No. |
39603-68-4 |
|---|---|
Molecular Formula |
C116H182N36O24 |
Molecular Weight |
2464.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C116H182N36O24/c1-65(2)93(148-105(167)87-37-23-53-150(87)110(172)81(33-15-19-49-120)137-91(155)62-133-97(159)84(58-70-60-132-75-29-11-10-28-73(70)75)145-101(163)80(35-21-51-130-115(124)125)140-103(165)83(56-68-26-8-7-9-27-68)144-104(166)85(59-71-61-128-64-135-71)143-96(158)74(121)44-45-92(156)157)107(169)134-63-90(154)136-76(30-12-16-46-117)98(160)138-77(31-13-17-47-118)99(161)139-79(34-20-50-129-114(122)123)100(162)142-82(36-22-52-131-116(126)127)111(173)151-54-24-38-88(151)106(168)149-95(67(5)6)108(170)141-78(32-14-18-48-119)102(164)147-94(66(3)4)109(171)146-86(57-69-40-42-72(153)43-41-69)112(174)152-55-25-39-89(152)113(175)176/h7-11,26-29,40-43,60-61,64-67,74,76-89,93-95,132,153H,12-25,30-39,44-59,62-63,117-121H2,1-6H3,(H,128,135)(H,133,159)(H,134,169)(H,136,154)(H,137,155)(H,138,160)(H,139,161)(H,140,165)(H,141,170)(H,142,162)(H,143,158)(H,144,166)(H,145,163)(H,146,171)(H,147,164)(H,148,167)(H,149,168)(H,156,157)(H,175,176)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,93-,94-,95-/m0/s1 |
InChI Key |
ZWGWBBLVTYACSI-GRUOQAKFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)N |
| 39603-68-4 | |
sequence |
EHFRWGKPVGKKRRPVKVYP |
Synonyms |
5-24 ACTH ACTH (5-24) ACTH (5-24), hexahydrochloride ACTH(5-24) corticotropin-(5-24)-peptide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


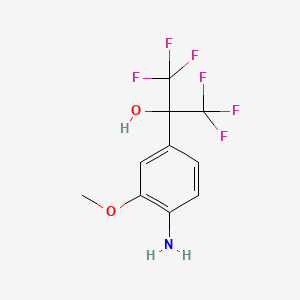
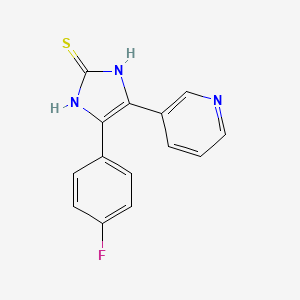
![Ethyl 4-[4-(chloromethyl)phenyl]butanoate](/img/structure/B1627884.png)
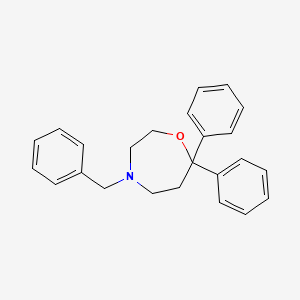
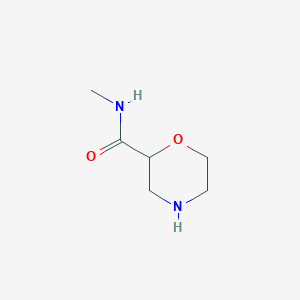
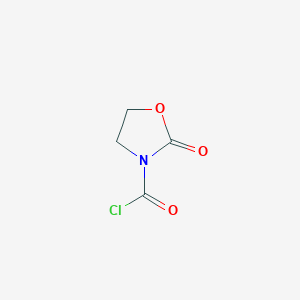
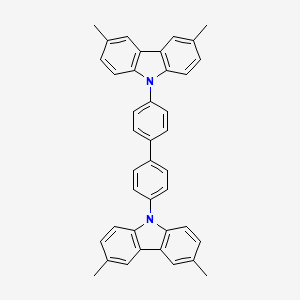
![2-[(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)azo]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1627892.png)
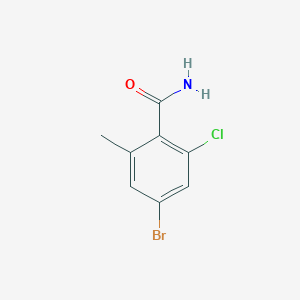
![1,4-Dimethyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B1627896.png)
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2,4,6,8,10,14,16,18,20-decaene](/img/structure/B1627898.png)
